3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Description
3-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (CAS: 1252572-24-9; synonyms: 3-Bromo-6-azaindole-4-carboxylic acid, ZINC44713260) is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core substituted with a bromine atom at position 3 and a carboxylic acid group at position 4 . Its molecular formula is C₈H₅BrN₂O₂, with a molecular weight of 257.05 g/mol. The bromine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the carboxylic acid group enables further functionalization, such as amide bond formation .
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-2-11-6-3-10-1-4(7(5)6)8(12)13/h1-3,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEIMKFVQZKEIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C=NC=C2C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of a pyrrolo[2,3-c]pyridine derivative followed by carboxylation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane, followed by carboxylation using carbon dioxide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino-pyrrolo[2,3-c]pyridine derivative, while coupling reactions could produce biaryl compounds .
Scientific Research Applications
3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other proteins involved in cancer and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving signal transduction and cellular communication.
Mechanism of Action
The mechanism of action of 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid and analogous pyrrolopyridine derivatives.
Key Observations:
Substituent Position and Reactivity: The position of the carboxylic acid group significantly impacts reactivity. For example, derivatives with COOH at position 2 (e.g., 5-chloro and 5-methoxy analogs) are synthesized in moderate to high yields (71–80%) via cyclization reactions . Bromine at position 3 (target compound) introduces steric bulk and electronic effects, making it more reactive in cross-coupling reactions compared to smaller substituents like Cl or OMe .
Functional Group Impact: The amino-substituted analog (3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid) lacks halogen but offers nucleophilic sites for further derivatization, contrasting with the electrophilic bromine in the target compound .
Similarity Scores :
- The closest structural analog, 3-bromo-1H-pyrrolo[2,3-c]pyridine (CAS 67058-76-8; similarity score 0.97), lacks the carboxylic acid group, underscoring the critical role of COOH in differentiating physicochemical properties .
Research Implications
The bromine and carboxylic acid groups in this compound make it a versatile intermediate for synthesizing kinase inhibitors, antiviral agents, and fluorescent probes. Its commercial availability (e.g., from Chemlyte Solutions and SAGECHEM) further supports its utility in high-throughput screening and combinatorial chemistry . Future studies could explore its pharmacokinetic profile and scaffold optimization for targeted therapies.
Biological Activity
3-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring fused to a pyrrole ring and is characterized by a bromine atom at the 3-position and a carboxylic acid group at the 4-position. Its structural attributes enable it to serve as a building block for various therapeutic agents, particularly those targeting kinase enzymes involved in cancer and inflammatory diseases.
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes the bromination of a pyrrolo[2,3-c]pyridine derivative followed by carboxylation using carbon dioxide under basic conditions. The use of brominating agents such as N-bromosuccinimide (NBS) in solvents like dichloromethane is prevalent in these reactions.
The biological activity of this compound primarily revolves around its role as an inhibitor of specific enzymes or receptors. Notably, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are crucial for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and metastasis, making it a candidate for cancer therapy .
Anticancer Activity
Research indicates that this compound derivatives exhibit potent inhibitory effects against FGFR1, FGFR2, and FGFR3. For instance, one study identified a derivative with IC50 values of 7 nM against FGFR1, demonstrating significant potential for breast cancer treatment by inhibiting cell proliferation and inducing apoptosis in breast cancer cell lines .
Other Biological Activities
The compound has also been investigated for its potential in treating various diseases beyond cancer:
- Anti-inflammatory Effects : Its derivatives are being explored for their ability to modulate inflammatory pathways.
- Antimicrobial Properties : Some studies suggest that pyrrolo derivatives may possess antimicrobial activity against specific pathogens.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can influence neurodegenerative disease pathways .
Case Studies
- Inhibition of FGFR Signaling : A series of pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit FGFR signaling pathways. One notable compound exhibited significant inhibitory activity against breast cancer cell lines, leading to reduced migration and invasion capabilities .
- Pharmacokinetic Studies : In vivo studies demonstrated favorable pharmacokinetic profiles for some derivatives, indicating good bioavailability and metabolic stability, which are critical for therapeutic applications .
Data Table: Summary of Biological Activities
| Activity Type | Compound/Derivative | IC50 Value (nM) | Notes |
|---|---|---|---|
| FGFR Inhibition | Compound 4h | 7 (FGFR1) | Potent inhibitor in breast cancer models |
| Anti-inflammatory | Various Derivatives | N/A | Under investigation for inflammatory diseases |
| Antimicrobial | Selected Derivatives | Varies | Potential activity against specific pathogens |
| Neuroprotective | Similar Structures | N/A | Emerging research on neurodegenerative effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
